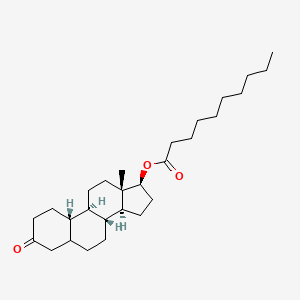
4,5-Dihydro-19-nortestosterone-17beta-decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-19-nortestosterone-17beta-decanoate is a synthetic anabolic steroid derived from testosterone. It is known for its potent anabolic properties and is often used in the field of sports medicine and steroid testing . The compound is characterized by its molecular formula C28H46O3 and a molecular weight of 430.66 g/mol .
準備方法
The synthesis of 4,5-Dihydro-19-nortestosterone-17beta-decanoate involves several steps, starting from the parent compound, testosterone. The process typically includes the reduction of the testosterone molecule followed by esterification with decanoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving more efficient catalysts and continuous reaction systems to maximize yield and purity.
化学反応の分析
4,5-Dihydro-19-nortestosterone-17beta-decanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or alcohols, depending on the reagents used.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 17-keto derivatives, while reduction could produce 17beta-hydroxy derivatives.
科学的研究の応用
4,5-Dihydro-19-nortestosterone-17beta-decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for steroid testing.
Biology: Studied for its effects on muscle growth and development.
Medicine: Investigated for potential therapeutic uses, including treatment of muscle wasting diseases and hormone replacement therapy.
Industry: Utilized in the development of performance-enhancing drugs and in forensic toxicology.
作用機序
The compound exerts its effects by binding to androgen receptors in the body, leading to the activation of specific genes that promote protein synthesis and muscle growth. The molecular targets include various enzymes and receptors involved in the anabolic pathways. The pathways activated by 4,5-Dihydro-19-nortestosterone-17beta-decanoate are similar to those of other anabolic steroids, involving the upregulation of muscle-specific proteins and growth factors .
類似化合物との比較
4,5-Dihydro-19-nortestosterone-17beta-decanoate is unique due to its specific esterification with decanoic acid, which provides a longer half-life compared to other similar compounds. Some similar compounds include:
Nandrolone decanoate: Another anabolic steroid with similar anabolic properties but different esterification.
Testosterone enanthate: A testosterone derivative with a different ester, leading to different pharmacokinetics.
Boldenone undecylenate: An anabolic steroid with a similar structure but different ester and effects.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological effects.
特性
分子式 |
C28H46O3 |
|---|---|
分子量 |
430.7 g/mol |
IUPAC名 |
[(8R,9R,10S,13S,14S,17S)-13-methyl-3-oxo-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate |
InChI |
InChI=1S/C28H46O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h20,22-26H,3-19H2,1-2H3/t20?,22-,23+,24+,25-,26-,28-/m0/s1 |
InChIキー |
DCESQVOXBITSNE-PSCVHJJYSA-N |
異性体SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@H]3CCC(=O)C4)C |
正規SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


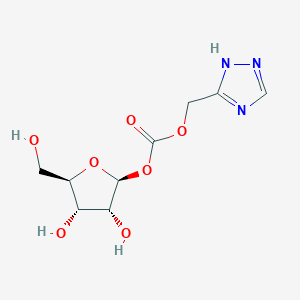
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
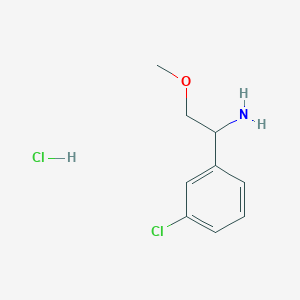
![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide](/img/structure/B13824178.png)
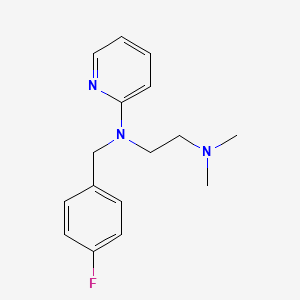

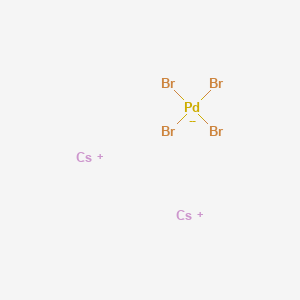
![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
